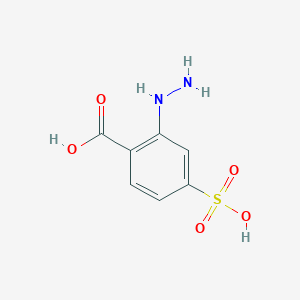

Benzoic acid, 2-hydrazino-4-sulfo-

Description

Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and industrial applications due to their versatile chemical properties . The compound Benzoic acid, 2-hydrazino-4-sulfo- features a hydrazino (-NH-NH$2$) group at position 2 and a sulfonic acid (-SO$3$H) group at position 4. These substituents confer unique reactivity and solubility, making it valuable for drug synthesis, chelation, and catalysis.

Properties

CAS No. |

77734-51-1 |

|---|---|

Molecular Formula |

C7H8N2O5S |

Molecular Weight |

232.22 g/mol |

IUPAC Name |

2-hydrazinyl-4-sulfobenzoic acid |

InChI |

InChI=1S/C7H8N2O5S/c8-9-6-3-4(15(12,13)14)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)(H,12,13,14) |

InChI Key |

OYDYLEBWNAYHMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)NN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydrazino-4-sulfo- typically involves the following steps:

Hydrazination: The 2-amino-4-sulfobenzoic acid is then treated with hydrazine to form benzoic acid, 2-hydrazino-4-sulfo-.

Industrial Production Methods

Industrial production methods for benzoic acid, 2-hydrazino-4-sulfo- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of sulfonation, reduction, and hydrazination, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydrazino-4-sulfo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the hydrazino group to an amino group.

Substitution: The hydrazino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzoic acids, and other functionalized aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-hydrazino-4-sulfo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydrazino-4-sulfo- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with cellular components. These interactions can result in antimicrobial, antioxidant, and other biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Benzoic Acid Derivatives and Substituent Effects

Key Comparisons :

- Hydrazino vs. Hydrazide Groups: The hydrazino group (-NH-NH$_2$) in the target compound is more nucleophilic than hydrazide derivatives (e.g., ), enabling diverse conjugation reactions for drug design .

- Sulfonic Acid Impact : The -SO$_3$H group enhances water solubility and ionic interactions, similar to 5-sulfobenzoic acid, which exhibits rapid extraction in emulsion liquid membranes .

Physicochemical Properties

Solubility and Reactivity

- Water Solubility: The sulfonic acid group significantly increases hydrophilicity, comparable to phenol derivatives (distribution coefficient $m > 10^3$) .

- Diffusivity: Benzoic acid derivatives with sulfonic groups show lower membrane diffusivity than non-sulfonated analogs (e.g., acetic acid: $D_{\text{eff}} = 1.2 \times 10^{-10}$ m$^2$/s vs. phenol: $0.8 \times 10^{-10}$ m$^2$/s) .

Toxicity and Metabolic Pathways

QSTR Model Predictions

established a quantitative structure-toxicity relationship (QSTR) for benzoic acid derivatives using molecular connectivity indices (0JA, 1JA, JB). For 2-hydrazino-4-sulfo-benzoic acid:

- 0JA (Zero-Order Index) : Reflects branching; the sulfonic acid group may reduce branching, lowering acute toxicity (LD$_{50}$) .

- 1JA (First-Order Index): Influenced by the hydrazino group, which may increase toxicity due to reactive nitrogen species generation .

Metabolism :

- Likely undergoes glycine conjugation (like benzoic acid → hippuric acid) for detoxification . However, the hydrazino group may introduce alternative pathways, such as oxidation to diazenes, requiring further study.

Regulatory Status :

- Benzoic acid is regulated due to benzene formation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.